APS-2-79

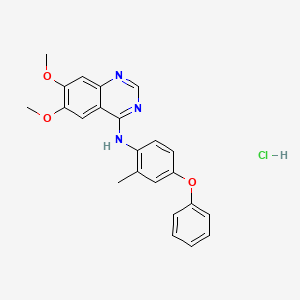

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKSHWZJNNZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Modulator APS-2-79: A Deep Dive into its Mechanism of Action as a KSR-Dependent MEK Antagonist

For Immediate Release

[City, State] – December 7, 2025 – In the intricate landscape of oncogenic signaling, the Ras-MAPK pathway remains a pivotal target for therapeutic intervention. A significant advancement in modulating this pathway is the development of APS-2-79, a small molecule that acts as a Kinase Suppressor of Ras (KSR)-dependent MEK antagonist. This technical guide provides a comprehensive overview of the mechanism of action of APS-2-79, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and signal transduction.

Core Mechanism: Stabilization of the Inactive KSR State

APS-2-79 exerts its inhibitory effect on the Ras-MAPK pathway through a novel allosteric mechanism centered on the scaffold protein KSR.[1][2][3] Unlike conventional kinase inhibitors that target the ATP-binding pocket of active enzymes, APS-2-79 stabilizes an inactive conformation of KSR.[1][3] This action effectively prevents the propagation of signals from RAF to MEK, a critical step in the activation of the downstream kinase ERK.

The primary molecular action of APS-2-79 is the inhibition of ATP-biotin binding to KSR2 within the KSR2-MEK1 complex, with a half-maximal inhibitory concentration (IC50) of 120 nM.[4] By binding to KSR, APS-2-79 antagonizes two key events required for MAPK pathway activation:

-

RAF-KSR Heterodimerization: APS-2-79 impedes the interaction between RAF and KSR, a crucial step for the efficient phosphorylation of MEK by RAF.[1][2][3]

-

Conformational Activation of KSR-Bound MEK: The binding of APS-2-79 locks KSR in an inactive state, which in turn prevents the conformational changes in the associated MEK protein that are necessary for its phosphorylation and activation by RAF.[1][2]

This dual antagonism effectively shuts down KSR-dependent signaling, leading to a reduction in the phosphorylation of both MEK and ERK.[2][4]

Quantitative Analysis of APS-2-79 Activity

The following tables summarize the key quantitative data characterizing the activity of APS-2-79 from biochemical and cellular assays.

Table 1: Biochemical Activity of APS-2-79

| Assay | Target | Parameter | Value | Reference |

| ATP-Biotin Binding Inhibition | KSR2 within KSR2-MEK1 complex | IC50 | 120 ± 23 nM | [1][4] |

Table 2: Cellular Activity of APS-2-79

| Assay | Cell Line(s) | Treatment | Effect | Reference |

| MEK/ERK Phosphorylation | 293H cells | 5 µM APS-2-79 | Suppression of KSR-stimulated MEK and ERK phosphorylation | [2][4] |

| Cell Viability | HCT-116, A549 (KRAS mutant) | Dose-response | Modest effect as a single agent | [1] |

| Cell Viability | SK-MEL-239, A375 (BRAF mutant) | Dose-response | Little to no effect as a single agent | [1] |

Table 3: Synergistic Activity of APS-2-79 with Trametinib

| Cell Line | Genotype | Combination | Synergy Outcome | Reference |

| HCT-116 | KRAS mutant | APS-2-79 (250 nM, 1 µM) + Trametinib | Potentiation of Trametinib-induced growth inhibition | [1] |

| A549 | KRAS mutant | APS-2-79 + Trametinib | Shift in cell viability dose-response to Trametinib | [1] |

| SK-MEL-239 | BRAF mutant | APS-2-79 + Trametinib | No significant synergy observed | [1] |

| HCT-116 | KRAS mutant | APS-2-79 (250 nM, 1 µM) + Trametinib | Two-fold enhancement in the IC90 of Trametinib on ERK phosphorylation | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of APS-2-79 and the workflows of key experimental protocols.

Detailed Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is adapted from methodologies used to assess the effect of APS-2-79 on cancer cell proliferation.[4]

-

Cell Seeding:

-

Culture cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375) in appropriate media.

-

Trypsinize and count cells. Seed 500 cells per well in a 96-well plate. For cell lines with slower growth rates (e.g., H2087, HEPG2), a higher seeding density of 2000 cells per well is recommended.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of APS-2-79 in culture medium. A typical concentration range is 100 nM to 3,000 nM.

-

Remove the overnight culture medium from the cells and add the medium containing the various concentrations of APS-2-79. Include a DMSO-only control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Resazurin Assay:

-

Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS) and filter-sterilize.

-

Add Resazurin solution to each well to a final concentration of 0.015 mg/mL.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Subtract the background fluorescence (from wells with medium and Resazurin but no cells).

-

Normalize the fluorescence values of the treated wells to the DMSO control wells to determine the percent cell viability.

-

Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.

-

Western Blotting for MEK and ERK Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of MEK and ERK following treatment with APS-2-79.

-

Cell Culture and Treatment:

-

Seed cells (e.g., 293H cells for KSR reconstitution assays, or cancer cell lines) in 6-well plates and grow to 70-80% confluency.

-

If applicable, transfect cells with KSR expression vectors.

-

Treat cells with the desired concentrations of APS-2-79 (e.g., 5 µM) or vehicle control for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis of the bands using image analysis software.

-

Normalize the intensity of the phospho-protein bands to their respective total protein bands and/or the loading control.

-

Conclusion

APS-2-79 represents a significant advancement in the targeted therapy of Ras-driven cancers. Its unique mechanism of action, which involves the allosteric stabilization of the inactive state of the KSR scaffold protein, provides a novel strategy to inhibit the MAPK pathway. By preventing the crucial RAF-mediated phosphorylation of MEK, APS-2-79 effectively dampens downstream oncogenic signaling. Furthermore, its ability to synergize with existing MEK inhibitors in Ras-mutant cancer cells highlights its potential in combination therapies to overcome drug resistance and improve patient outcomes. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of KSR-targeting compounds.

References

The Allosteric Modulation of KSR-Mediated MAPK Signaling: A Technical Guide to the KSR-Dependent MEK Antagonist APS-2-79

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cell proliferation and survival, and its dysregulation is a frequent driver of oncogenesis. Kinase Suppressor of Ras (KSR), a pseudokinase and scaffold protein, plays a pivotal role in the spatial and temporal regulation of this pathway. The discovery of small molecules that can modulate the function of KSR has opened new avenues for therapeutic intervention, particularly in Ras-mutant cancers. This technical guide provides an in-depth overview of APS-2-79, a first-in-class small molecule that functions as a KSR-dependent MEK antagonist. By stabilizing an inactive conformation of KSR, APS-2-79 allosterically inhibits RAF-mediated MEK phosphorylation and demonstrates synergistic anti-tumor activity with clinical MEK inhibitors. This document details the biochemical and cellular activity of APS-2-79, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism of action through detailed signaling pathway diagrams.

Introduction to KSR as a Therapeutic Target

The Kinase Suppressor of Ras (KSR) is a molecular scaffold that facilitates the efficient transmission of signals from Raf to MEK.[1] While initially identified as a kinase, KSR's primary role is now understood to be that of a pseudokinase, orchestrating the assembly of a functional signaling complex.[1] KSR co-localizes with Raf and MEK, enhancing the phosphorylation and activation of MEK by Raf.[1] In cancers driven by activating mutations in Ras, the reliance on KSR for robust MAPK pathway signaling makes it a compelling therapeutic target. Traditional approaches of directly inhibiting the catalytic activity of kinases in the pathway have faced challenges with resistance, often driven by feedback mechanisms. Targeting the scaffolding function of KSR presents a novel strategy to disrupt the pathway at a different regulatory node.

APS-2-79 emerged from a screen for small molecules that could mimic the effects of oncogenic Ras-suppressor alleles of KSR.[2] This compound was found to bind directly to the ATP-binding pocket of KSR, but unlike traditional kinase inhibitors, it does not compete with ATP in a manner that inhibits a catalytic phosphotransfer reaction. Instead, its binding stabilizes an inactive conformation of KSR, leading to a unique, KSR-dependent antagonism of MEK activation.[2]

Biochemical and Cellular Activity of APS-2-79

The activity of APS-2-79 has been characterized through a series of biochemical and cellular assays, revealing its unique mechanism of action and its potential for synergistic therapeutic combinations.

Quantitative Data Summary

The following tables summarize the key quantitative data for APS-2-79's activity.

Table 1: Biochemical Activity of APS-2-79

| Assay | Target | IC50 (nM) | Reference |

| ATP-biotin Competition Assay | KSR2-MEK1 Complex | 120 ± 23 | [2] |

| KSR-stimulated MEK phosphorylation by RAF | KSR-dependent | Markedly Reduced | [2] |

Table 2: Cellular Activity of APS-2-79 in Ras-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | Assay | Treatment | Effect | Reference |

| HCT-116 | Colon Cancer | K-Ras Mutant | Cell Viability | APS-2-79 (1 µM) | Modest reduction in viability | [2] |

| A549 | Lung Cancer | K-Ras Mutant | Cell Viability | APS-2-79 (1 µM) | Modest reduction in viability | [2] |

| HCT-116 | Colon Cancer | K-Ras Mutant | Cell Viability | APS-2-79 + Trametinib | Synergistic inhibition of cell viability | [2] |

| A549 | Lung Cancer | K-Ras Mutant | Cell Viability | APS-2-79 + Trametinib | Synergistic inhibition of cell viability | [2] |

| 293H | - | - | MEK/ERK Phosphorylation | APS-2-79 (5 µM) | Suppression of KSR-stimulated phosphorylation | [3] |

| HCT-116 | Colon Cancer | K-Ras Mutant | ERK Phosphorylation | APS-2-79 + Trametinib | Twofold enhancement of Trametinib IC90 | [2] |

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of APS-2-79.

The KSR-Mediated RAF-MEK-ERK Signaling Pathway

References

The Role of APS-2-79 in the Ras-MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its deregulation, frequently driven by mutations in Ras or BRAF oncogenes, is a hallmark of many human cancers. Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the spatial and temporal regulation of this pathway. APS-2-79 is a novel small-molecule antagonist that targets KSR, offering a unique therapeutic strategy for cancers with aberrant Ras-MAPK signaling. This technical guide provides an in-depth overview of the mechanism of action of APS-2-79, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Introduction to the Ras-MAPK Signaling Pathway and the Role of KSR

The Ras-MAPK cascade is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in a variety of cellular responses. The canonical pathway is initiated by the activation of Ras GTPases, which then recruit and activate the RAF family of serine/threonine kinases (ARAF, BRAF, CRAF). Activated RAF kinases phosphorylate and activate the dual-specificity kinases MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK translocates to the nucleus to regulate gene expression.

Kinase Suppressor of Ras (KSR) is a molecular scaffold that facilitates the efficient and specific transmission of signals from RAF to MEK. KSR co-localizes with RAF and MEK, forming a functional signaling complex, often referred to as a "signalosome." While possessing a kinase-like domain, KSR has very weak intrinsic catalytic activity and its primary role is allosteric. By binding to both RAF and MEK, KSR promotes the efficient phosphorylation of MEK by RAF.

APS-2-79: A KSR-Dependent Antagonist of Ras-MAPK Signaling

APS-2-79 is a potent and selective small-molecule inhibitor that functions by stabilizing an inactive conformation of KSR.[1] This mechanism of action is distinct from traditional kinase inhibitors that target the ATP-binding pocket of active kinases. By locking KSR in an inactive state, APS-2-79 allosterically antagonizes the formation of the KSR-RAF heterodimer, a crucial step for the subsequent phosphorylation and activation of MEK.[1]

Mechanism of Action

The binding of APS-2-79 to the KSR pseudokinase domain induces a conformational change that prevents the necessary interactions for the assembly of a productive signaling complex. This leads to a KSR-dependent reduction in RAF-mediated MEK phosphorylation, thereby inhibiting downstream ERK activation.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of APS-2-79 from in vitro and cellular assays.

Table 1: In Vitro Activity of APS-2-79

| Assay | Target | Parameter | Value | Reference |

| ATP-Biotin Binding | KSR2-MEK1 Complex | IC50 | 120 nM | [2] |

Table 2: Cellular Activity of APS-2-79 in Combination with Trametinib (MEK Inhibitor)

| Cell Line | Genotype | APS-2-79 Concentration (µM) | Trametinib IC50 (nM) | Fold Potentiation | Reference |

| HCT-116 | KRASG13D | 0 | ~10 | - | [1] |

| HCT-116 | KRASG13D | 1 | ~1 | 10 | [1] |

| A549 | KRASG12S | 0 | ~100 | - | [1] |

| A549 | KRASG12S | 1 | ~10 | 10 | [1] |

| SK-MEL-239 | BRAFV600E | 0 | ~1 | No significant change | [1] |

| SK-MEL-239 | BRAFV600E | 1 | ~1 | No significant change | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro MEK Phosphorylation Assay

This assay assesses the ability of APS-2-79 to inhibit RAF-mediated phosphorylation of MEK in a KSR-dependent manner.

Materials:

-

Recombinant active BRAFV600E

-

Recombinant KSR2-MEK1 complex

-

Recombinant MEK1

-

APS-2-79

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Anti-phospho-MEK (Ser217/221) antibody

-

Anti-total-MEK antibody

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Chemiluminescence detection system

Protocol:

-

Prepare a reaction mixture containing kinase buffer, active BRAFV600E, and either the KSR2-MEK1 complex or MEK1 alone.

-

Add APS-2-79 at various concentrations to the reaction mixtures. Include a DMSO vehicle control.

-

Pre-incubate the mixtures for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-phospho-MEK and anti-total-MEK antibodies.

-

Detect the signals using a chemiluminescence substrate and image the blot.

-

Quantify the band intensities to determine the extent of MEK phosphorylation inhibition.

Bio-layer Interferometry (BLI) for KSR-RAF Interaction

This assay measures the binding kinetics between KSR and RAF and the effect of APS-2-79 on this interaction.

Materials:

-

Biotinylated BRAF

-

KSR2-MEK1 complex

-

APS-2-79

-

BLI instrument (e.g., Octet)

-

Streptavidin biosensors

-

Assay buffer (e.g., PBS with 0.1% BSA)

Protocol:

-

Hydrate streptavidin biosensors in assay buffer.

-

Immobilize biotinylated BRAF onto the biosensors.

-

Establish a baseline by dipping the sensors in assay buffer.

-

Associate the KSR2-MEK1 complex (in the presence or absence of APS-2-79) with the BRAF-loaded sensors and record the binding response.

-

Dissociate the complex by moving the sensors back into assay buffer and record the dissociation.

-

Analyze the binding and dissociation curves to determine the kinetic parameters (kon, koff, KD).

Cell Viability Assay

This assay determines the effect of APS-2-79, alone or in combination with other inhibitors, on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239)

-

Cell culture medium and supplements

-

APS-2-79

-

Trametinib

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a matrix of concentrations of APS-2-79 and trametinib. Include DMSO vehicle controls.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine IC50 values. Synergy can be calculated using methods such as the Bliss independence model.

Conclusion and Future Directions

APS-2-79 represents a novel class of Ras-MAPK pathway inhibitors that function through a unique allosteric mechanism targeting the KSR scaffold protein. By stabilizing an inactive conformation of KSR, APS-2-79 effectively antagonizes RAF-KSR heterodimerization and subsequent MEK phosphorylation, particularly in the context of Ras-mutant cancers. The synergistic effect of APS-2-79 with MEK inhibitors highlights a promising therapeutic strategy to overcome resistance and enhance the efficacy of current treatments.

While the in vitro and cellular data are compelling, further studies are warranted to evaluate the in vivo efficacy and pharmacokinetic properties of APS-2-79 and its analogs. The development of KSR-targeted therapies holds significant promise for the treatment of Ras-driven malignancies, a notoriously challenging class of cancers to treat.

References

The Allosteric Modulator APS-2-79: A Technical Guide to its Impact on Oncogenic Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of APS-2-79, a novel small-molecule inhibitor that targets the Kinase Suppressor of Ras (KSR) scaffold protein, offering a promising therapeutic strategy for cancers driven by oncogenic Ras mutations. By stabilizing an inactive conformation of KSR, APS-2-79 allosterically inhibits the MAPK signaling pathway, demonstrating significant synergy with existing targeted therapies. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate the effects of APS-2-79.

Core Mechanism of Action: Stabilizing the KSR Inactive State

APS-2-79 acts as a molecular mimic of KSR alleles that are known to suppress oncogenic Ras signaling[1][2]. It functions not by direct enzymatic inhibition of the canonical kinases in the MAPK pathway, but through a unique allosteric mechanism centered on the KSR scaffold protein.

The primary mechanism involves the following key steps:

-

Direct Binding to KSR: APS-2-79 binds directly to the ATP-binding pocket of the KSR pseudokinase domain within the KSR-MEK complex[3][4].

-

Stabilization of an Inactive Conformation: This binding event stabilizes a previously unrecognized inactive state of KSR[3][4].

-

Antagonism of RAF-KSR Heterodimerization: By locking KSR in an inactive state, APS-2-79 antagonizes its heterodimerization with RAF kinases[1][5].

-

Inhibition of MEK Phosphorylation: The disruption of the RAF-KSR interaction and the conformational change in KSR prevents the efficient phosphorylation and activation of KSR-bound MEK by RAF[1][4].

This mode of action is highly dependent on the presence of KSR, as APS-2-79 shows no activity in its absence[6].

Quantitative Efficacy of APS-2-79

The efficacy of APS-2-79 has been quantified through various biochemical and cellular assays. The data highlights its potency and its synergistic relationship with other MAPK pathway inhibitors, particularly in the context of Ras mutations.

Table 1: Biochemical Potency of APS-2-79

| Assay Target | Metric | Value | Reference |

| KSR2-MEK1 Complex | IC50 (ATPbiotin binding inhibition) | 120 ± 23 nM | [4][6][7] |

Table 2: Cellular Activity of APS-2-79 in Combination with Trametinib (MEK Inhibitor)

| Cell Line | Genotype | APS-2-79 Concentration (µM) | Effect on Trametinib Potency | Synergy (Bliss Score) | Reference |

| HCT-116 | K-Ras Mutant | 1 | Increased | Synergistic | [1][3] |

| A549 | K-Ras Mutant | 1 | Increased | Synergistic | [1][3] |

| SK-MEL-239 | BRAF Mutant | 1 | No significant change | Not Synergistic | [1][3] |

| A375 | BRAF Mutant | 1 | No significant change | Not Synergistic | [1][3] |

Table 3: Effect of APS-2-79 on Downstream Signaling

| Cellular Context | APS-2-79 Concentration | Effect | Reference |

| 293H cells | 5 µM | Suppresses KSR-stimulated MEK and ERK phosphorylation | [2][7] |

| K-Ras mutant cancer cell lines | 1 µM | Hinders RAF-mediated MEK phosphorylation in a KSR-dependent manner | [2] |

Signaling Pathway and Mechanism of Synergy

The diagrams below illustrate the signaling pathway affected by APS-2-79 and its synergistic interaction with MEK inhibitors.

Caption: MAPK signaling pathway and points of inhibition for APS-2-79 and Trametinib.

Caption: Logical model of synergy between APS-2-79 and MEK inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assays

-

Cell Lines: A549 (K-Ras mutant), HCT-116 (K-Ras mutant), A375 (BRAF mutant), SK-MEL-239 (BRAF mutant), COLO-205, LOVO, SK-MEL-2, CALU-6, MEWO, SW620, SW1417, H2087, and HEPG2.

-

Plating: Cells are seeded in 96-well plates. Densities are optimized for linear growth over the assay duration. For most cell lines, 500 cells per well are plated, while H2087 and HEPG2 are plated at 2000 cells per well[2][7].

-

Treatment: Cells are treated with APS-2-79 (concentrations typically ranging from 100-3,000 nM) and/or MEK inhibitors for 72 hours[2][7]. DMSO is used as a vehicle control.

-

Viability Measurement: Cell viability is assessed using a Resazurin-based assay. The fluorescence is measured, and the percent cell viability is calculated by normalizing the inhibitor-treated samples to the DMSO-treated controls[2][7].

-

Synergy Analysis: For combination studies, full concentration matrices are used. Synergy is calculated using the Bliss independence model[3].

In Vitro KSR-MEK Binding Assay

-

Objective: To determine the IC50 of APS-2-79 for inhibiting the binding of an ATP probe to the KSR2-MEK1 complex.

-

Reagents: Purified KSR2-MEK1 complex, biotinylated ATP probe (ATPbiotin).

-

Procedure:

-

2 µM of ATPbiotin is incubated with the purified KSR2-MEK1 complex.

-

Increasing concentrations of APS-2-79 are added to compete with the ATPbiotin probe.

-

The amount of bound ATPbiotin is quantified, typically using a western blot-based detection method for biotin.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blotting for MAPK Pathway Phosphorylation

-

Objective: To assess the effect of APS-2-79 on the phosphorylation of MEK and ERK.

-

Cell Lysis: Cells are treated with inhibitors for the desired time (e.g., 48 hours), then lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated forms of MEK (p-MEK Ser218/Ser222) and ERK (p-ERK). Antibodies against total MEK and total ERK are used as loading controls.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, followed by detection with an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.

Experimental Workflow Diagram

Caption: Workflow for biochemical and cellular characterization of APS-2-79.

Conclusion and Future Directions

APS-2-79 represents a first-in-class inhibitor that validates the KSR pseudokinase as a druggable target in the Ras-MAPK pathway. Its allosteric mechanism of action and its demonstrated synergy with MEK inhibitors in Ras-mutant cancer cells provide a strong rationale for further development. The data indicates that co-targeting both the enzymatic and scaffolding activities within the Ras-MAPK signaling complex is a viable therapeutic strategy.

While the cellular effects of APS-2-79 as a monotherapy are modest, its ability to counteract the feedback reactivation of the MAPK pathway induced by MEK inhibitors is a significant finding[1][3]. Future research will likely focus on improving the pharmacological properties of APS-2-79 to enable in vivo studies and eventual clinical evaluation, potentially offering a new therapeutic avenue for Ras-driven cancers, which have historically been challenging to treat[3].

References

- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Structural Basis of APS-2-79 Binding to KSR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional basis of the interaction between the small molecule inhibitor APS-2-79 and the Kinase Suppressor of Ras (KSR), a critical scaffold protein in the MAPK signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Concepts: KSR and the MAPK Pathway

The Ras-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Deregulation of this pathway is a hallmark of many cancers.[1] Kinase Suppressor of Ras (KSR) functions as a molecular scaffold, facilitating the efficient and specific phosphorylation of MEK by RAF, which in turn phosphorylates and activates ERK.[2][3][4] KSR itself is a pseudokinase and its scaffolding function is essential for propagating the signal downstream of Ras.[3][5]

APS-2-79 is a novel small molecule that antagonizes oncogenic Ras signaling by stabilizing an inactive conformation of KSR.[5][6] This prevents the KSR-dependent phosphorylation and activation of MEK by RAF, thereby inhibiting the entire downstream pathway.[1][7]

Quantitative Analysis of APS-2-79 and KSR Interaction

The following table summarizes the key quantitative data describing the binding and functional effects of APS-2-79 on KSR.

| Parameter | Value | Assay Conditions | Target | Reference |

| IC50 | 120 ± 23 nM | Inhibition of ATPbiotin binding | KSR2-MEK1 complex | [6][7][8] |

| Cellular Concentration for Effect | 5 µM | Suppression of KSR-stimulated MEK and ERK phosphorylation | 293H cells | [1][6][8] |

| Cell Viability Assay Concentration Range | 100-3,000 nM | 72-hour treatment | Various cancer cell lines (A549, HCT-116, A375, etc.) | [6][8] |

Structural Insights from X-Ray Crystallography

The co-crystal structure of the KSR2-MEK1 complex bound to APS-2-79 (PDB ID: 5KKR) provides a detailed view of the molecular interactions.[9][10] The structure, resolved at 3.51 Å, reveals that APS-2-79 binds to the ATP-binding pocket of the KSR2 pseudokinase domain.[9][10] This binding event stabilizes KSR in an inactive conformation, which is distinct from its active, ATP-bound state.[5][9]

Key features of the binding interaction include:

-

Occupation of the ATP Pocket: APS-2-79 directly occupies the space normally taken by ATP, preventing nucleotide binding.[9]

-

Allosteric Effects: The binding of APS-2-79 induces conformational changes that extend beyond the ATP pocket, affecting the overall structure of KSR and its ability to interact productively with RAF.[5][11]

-

Stabilization of the Inactive State: This induced conformation is characterized as an "inactive state" that is incapable of promoting RAF-mediated MEK phosphorylation.[5][6]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the MAPK signaling pathway and the mechanism by which APS-2-79 inhibits this cascade.

Caption: The canonical MAPK signaling cascade.

Caption: Mechanism of action of APS-2-79.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.

In Vitro MEK Phosphorylation Assay

This assay is used to determine the effect of APS-2-79 on the KSR-dependent phosphorylation of MEK by RAF.[9]

Workflow:

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. KSR regulation of the Raf-MEK-ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KSR: a MAPK scaffold of the Ras pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase Suppressor of Ras (KSR) Is a Scaffold Which Facilitates Mitogen-Activated Protein Kinase Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of APS-2-79 on RAF Heterodimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-RAF-MEK-ERK signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its dysregulation, frequently driven by mutations in Ras or RAF genes, is a hallmark of many cancers. Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the spatial and temporal regulation of this cascade, primarily by facilitating the interaction between RAF and its substrate, MEK. The formation of RAF-KSR heterodimers is a critical step for efficient signal propagation. APS-2-79 is a novel small molecule that has emerged as a key tool for interrogating and inhibiting this pathway. This technical guide provides an in-depth analysis of APS-2-79's mechanism of action, focusing on its impact on RAF heterodimerization. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Role of KSR in RAF Signaling

Kinase Suppressor of Ras (KSR) is a molecular scaffold that, despite bearing a pseudokinase domain with little to no catalytic activity, is essential for the efficient phosphorylation of MEK by RAF. KSR achieves this by acting as a platform that brings RAF and MEK into close proximity, thereby allosterically enhancing RAF kinase activity. The dimerization of KSR with RAF is a pivotal event in the assembly of the active signaling complex. In oncogenic Ras signaling, this KSR-RAF interaction is particularly crucial for sustaining the high levels of MEK and ERK activation that drive cancer cell proliferation.

APS-2-79: Mechanism of Action

APS-2-79 functions not by directly inhibiting the kinase activity of RAF, but through a novel mechanism that targets the KSR scaffold protein. It is a KSR-dependent MEK antagonist.[1][2][3] The molecule binds to the ATP-binding pocket of the KSR pseudokinase domain, stabilizing it in an inactive conformation. This conformational locking of KSR has two major downstream consequences:

-

Antagonism of RAF Heterodimerization: By stabilizing the inactive state of KSR, APS-2-79 impedes the necessary conformational changes required for its effective dimerization with RAF. This disruption of the KSR-RAF heterodimer is a key aspect of its inhibitory function.[4][5][6]

-

Inhibition of MEK Phosphorylation: The stabilization of the inactive KSR-MEK complex prevents the efficient phosphorylation and activation of KSR-bound MEK by RAF.[4][5] APS-2-79 has been shown to suppress KSR-stimulated MEK and ERK phosphorylation.[1][5]

This mode of action makes APS-2-79 a valuable tool for studying the role of KSR in MAPK signaling and a potential therapeutic agent for Ras-driven cancers.

Quantitative Data

The following tables summarize the key quantitative findings from studies on APS-2-79.

| Parameter | Value | Assay | Reference |

| IC50 for inhibition of ATPbiotin binding to KSR2-MEK1 complex | 120 ± 23 nM | Cell-free competition binding assay | [2] |

| Concentration for Cellular Assays | |||

| Inhibition of KSR-stimulated MEK/ERK phosphorylation in 293H cells | 5 µM | Western Blot | [1] |

| Enhancement of trametinib efficacy in K-Ras mutant cell lines | 1 µM | Cell Viability / Western Blot | [5] |

| Cell Viability Assays (general range) | 100 - 3000 nM | Resazurin-based cell viability assay | [4] |

| Synergistic Effects with MEK Inhibitors | |||

| Enhancement of trametinib IC90 on ERK phosphorylation | Two-fold | Western Blot in HCT-116 (K-Ras mutant) cells | [4] |

Table 1: In Vitro and Cellular Activity of APS-2-79

| Cell Line | Genotype | Effect of APS-2-79 | Reference |

| HCT-116 | K-Ras mutant | Synergizes with trametinib to reduce cell viability | [4] |

| A549 | K-Ras mutant | Synergizes with trametinib to reduce cell viability | [4] |

| SK-MEL-239 | BRAF mutant | No significant synergy with trametinib | [4] |

| A375 | BRAF mutant | No significant synergy with trametinib | [4] |

Table 2: Differential Effects of APS-2-79 in Ras- vs. BRAF-Mutant Cell Lines

Experimental Protocols

Cell Viability Assay

This protocol is used to assess the effect of APS-2-79, alone or in combination with other inhibitors, on the proliferation of cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density that allows for linear growth over the course of the assay (e.g., 500 cells/well for cell lines like A549, HCT-116, A375, and SK-MEL-239).

-

Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of APS-2-79 (e.g., 100-3000 nM) and/or other compounds of interest. Include a DMSO-treated control group.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add a solution of Resazurin to each well and incubate for a further 2-4 hours. Measure the fluorescence or absorbance at the appropriate wavelength.

-

Data Analysis: Normalize the readings of the inhibitor-treated wells to the DMSO-treated control wells to determine the percent cell viability.

In Vitro Reconstitution of KSR-dependent MEK Phosphorylation

This assay directly measures the ability of APS-2-79 to inhibit the KSR-scaffolded phosphorylation of MEK by RAF.

-

Reaction Setup: In a microcentrifuge tube, combine purified recombinant KSR-MEK complex, RAF kinase, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add APS-2-79 or DMSO control to the reaction mixture at the desired concentrations.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blot using antibodies specific for phosphorylated MEK (at Ser218/Ser222) and total MEK.

Bio-layer Inferometry (BLI) for KSR-RAF Interaction

BLI is used to measure the real-time association and dissociation of KSR and RAF, and the effect of APS-2-79 on this interaction.

-

Sensor Loading: Immobilize biotinylated BRAF onto streptavidin-coated biosensors.

-

Baseline: Equilibrate the sensors in a suitable assay buffer.

-

Association: Transfer the sensors to wells containing the KSR2-MEK1 complex in the presence of either DMSO or APS-2-79 (e.g., 25 µM). Monitor the association for a set period (e.g., 660 seconds).[4]

-

Dissociation: Move the sensors to wells containing only the assay buffer and monitor dissociation (e.g., up to 1500 seconds).[4]

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine kinetic constants (kon, koff) and the equilibrium dissociation constant (Kd).

Visualizations

Signaling Pathway

Caption: The MAPK signaling pathway illustrating KSR scaffolding and the inhibitory action of APS-2-79 on KSR.

Experimental Workflow: Bio-layer Inferometry

Caption: A stepwise workflow for assessing the impact of APS-2-79 on the KSR-BRAF interaction using BLI.

Conclusion

APS-2-79 represents a significant advancement in the chemical biology of the MAPK pathway. Its unique mechanism of stabilizing an inactive conformation of the KSR scaffold provides a powerful means to dissect the role of KSR-RAF heterodimerization in health and disease. For drug development professionals, the specific efficacy of APS-2-79 in Ras-mutant contexts, particularly in synergy with MEK inhibitors, highlights a promising therapeutic strategy for a patient population with high unmet medical need. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize APS-2-79 in their investigations of RAF signaling.

References

- 1. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Allosteric Inhibition of KSR by APS-2-79: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing processes such as proliferation, differentiation, and survival. Its deregulation, frequently driven by mutations in Ras or RAF, is a hallmark of many human cancers. Kinase Suppressor of Ras (KSR) has emerged as a critical molecular scaffold and allosteric regulator within this cascade, orchestrating the assembly and activation of the RAF-MEK-ERK complex.[1][2] Unlike conventional kinase inhibitors that target the ATP-binding site, allosteric modulators offer a promising alternative by targeting unique regulatory pockets, potentially leading to greater selectivity and novel therapeutic avenues.

This technical guide provides an in-depth exploration of APS-2-79, a potent allosteric inhibitor that stabilizes an inactive conformation of KSR.[3] By doing so, APS-2-79 effectively antagonizes oncogenic Ras signaling, presenting a compelling strategy for the development of novel cancer therapeutics.[3] This document details the mechanism of action of APS-2-79, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the underlying biological and experimental frameworks.

Mechanism of Action of APS-2-79

APS-2-79 functions as a KSR-dependent antagonist of MEK phosphorylation by RAF.[4] It achieves this by binding to the ATP-binding pocket of KSR within the KSR-MEK complex, which stabilizes KSR in an inactive state.[5] This stabilization has two major consequences:

-

Antagonism of RAF Heterodimerization: The APS-2-79-induced inactive conformation of KSR impedes its heterodimerization with RAF, a crucial step for signal propagation.[3][4]

-

Inhibition of MEK Activation: By locking KSR in an inactive state, APS-2-79 prevents the conformational changes necessary for RAF to phosphorylate and activate KSR-bound MEK.[4]

This allosteric inhibition ultimately leads to the suppression of downstream ERK phosphorylation and a reduction in MAPK pathway output, particularly in cancer cells harboring Ras mutations.[4][6] Furthermore, APS-2-79 has been shown to synergize with MEK inhibitors, such as trametinib, by preventing the feedback reactivation of the pathway often observed with MEK inhibitor monotherapy.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of APS-2-79.

Table 1: In Vitro Inhibitory Activity of APS-2-79

| Assay Type | Complex/Enzyme | Parameter | Value | Reference |

| ATPbiotin Binding Inhibition | KSR2-MEK1 | IC50 | 120 nM | [7] |

Table 2: Cellular Activity of APS-2-79

| Cell Line(s) | Assay | Treatment | Effect | Reference |

| 293H | Western Blot | 5 µM APS-2-79 | Suppression of KSR-stimulated MEK and ERK phosphorylation | [7] |

| HCT-116, A549 (K-Ras mutant) | Cell Viability | APS-2-79 and Trametinib | Synergistic reduction in cell viability | [4] |

| HCT-116, A549, SK-MEL-239, A375 | Cell Viability | 1 µM APS-2-79 | Increased potency of MEK inhibitors | [1][6] |

Signaling and Experimental Visualizations

Signaling Pathway

References

- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

The Specificity of APS-2-79 for KSR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing processes such as proliferation, differentiation, and survival. Its deregulation is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention. Kinase Suppressor of Ras (KSR) is a unique pseudokinase that acts as a critical scaffold within this cascade, facilitating the efficient phosphorylation of MEK by RAF. Unlike traditional kinases, KSR's primary role is not catalytic but rather allosteric and organizational. This distinction presents a novel therapeutic window for selectively modulating the pathway's activity. APS-2-79 is a small molecule inhibitor that has been identified as a KSR-dependent antagonist of the MAPK pathway. This technical guide provides an in-depth analysis of the specificity of APS-2-79 for KSR over other kinases, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Data Presentation: Quantitative Analysis of APS-2-79 Specificity

The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. The specificity of APS-2-79 for KSR has been rigorously evaluated through various biochemical and cellular assays.

Binding Affinity and Inhibitory Concentration

APS-2-79 was identified through a screen for compounds that could compete with an ATP-biotin probe for binding to the KSR2-MEK1 complex. This assay demonstrated that APS-2-79 potently binds to KSR2 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Compound | Target | Assay | IC50 (nM) |

| APS-2-79 | KSR2-MEK1 Complex | ATP-biotin competition | 120 ± 23[1] |

Kinome-wide Selectivity Profiling

To assess the broader specificity of APS-2-79, it was screened against a panel of 246 diverse human kinases. The results from this comprehensive kinome scan demonstrate a remarkable selectivity for KSR, with minimal inhibition of other kinases at a concentration of 1 µM. This high degree of selectivity underscores the potential of APS-2-79 as a specific modulator of KSR-dependent signaling.

| Kinase Target | Percentage Inhibition at 1 µM APS-2-79 |

| KSR | (Data not explicitly available in public sources) |

| BRAF | No significant inhibition[2] |

| CRAF | No significant inhibition[2] |

| Other 244 kinases | Minimal to no inhibition (Detailed data in Dhawan et al., Nature 2016, Supplementary Table 1) |

Note: While the primary publication states the raw data is in Supplementary Table 1, direct public access to this specific table is limited. The textual descriptions from the research strongly indicate a high degree of selectivity.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in the evaluation of APS-2-79's specificity.

ATP-Biotin Competition Assay

This biochemical assay is designed to identify and characterize compounds that bind to the ATP-binding pocket of KSR2 within the KSR2-MEK1 complex.

Materials:

-

Purified KSR2-MEK1 complex

-

APS-2-79

-

ATP-biotin probe

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

DMSO (for compound dilution)

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Prepare serial dilutions of APS-2-79 in DMSO.

-

In a microplate, incubate the purified KSR2-MEK1 complex with varying concentrations of APS-2-79 or DMSO (vehicle control) in the assay buffer for 30 minutes at room temperature.

-

Add the ATP-biotin probe to a final concentration of 1-5 µM and incubate for an additional 15-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Apply a chemiluminescent substrate and visualize the biotinylated KSR2 band using an imaging system.

-

Quantify the band intensities to determine the extent of ATP-biotin probe displacement by APS-2-79 and calculate the IC50 value.

Cell-Based KSR-Driven MAPK Signaling Assay

This cellular assay evaluates the ability of APS-2-79 to inhibit KSR-dependent phosphorylation of MEK and ERK in a controlled cellular environment. 293H cells are often used for their high transfection efficiency.

Materials:

-

293H cells

-

Expression vectors for KSR, RAF, and MEK

-

Transfection reagent

-

Cell culture medium and supplements

-

APS-2-79

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2

-

HRP-conjugated secondary antibodies

-

Western blotting reagents and equipment as described above

Procedure:

-

Seed 293H cells in multi-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with expression vectors for KSR, RAF, and MEK using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24-48 hours of transfection, treat the cells with varying concentrations of APS-2-79 or DMSO for the desired duration (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Perform Western blot analysis as described above, using primary antibodies to detect the phosphorylation status of MEK and ERK. Use antibodies against total MEK and ERK as loading controls.

-

Quantify the band intensities to assess the dose-dependent inhibition of MEK and ERK phosphorylation by APS-2-79.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of APS-2-79 and the workflows of the key assays.

RAS-RAF-MEK-ERK Signaling Pathway and the Role of KSR

Caption: The RAS-RAF-MEK-ERK signaling cascade with KSR as a scaffold.

Experimental Workflow for ATP-Biotin Competition Assay

Caption: Workflow of the ATP-biotin competition assay.

Logical Relationship of APS-2-79's KSR-Specific Action

Caption: Logical flow of APS-2-79's mechanism of action.

Conclusion

References

The Synthesis and Mechanism of Action of APS-2-79 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APS-2-79 is a potent and selective antagonist of the Kinase Suppressor of Ras (KSR), a critical scaffold protein in the Ras-MAPK signaling pathway. By stabilizing an inactive conformation of KSR, APS-2-79 effectively inhibits the downstream signaling cascade that is frequently hyperactivated in various cancers. This technical guide provides a detailed overview of the chemical synthesis of APS-2-79 hydrochloride, its mechanism of action, and relevant experimental data. The information presented herein is intended to support researchers and drug development professionals in the exploration and application of this promising therapeutic agent.

Chemical Synthesis of APS-2-79 Hydrochloride

The synthesis of APS-2-79 hydrochloride can be achieved through a multi-step process, as detailed in the primary literature. The following sections outline the key transformations and experimental procedures.

Synthesis of Intermediate: 2-methyl-4-phenoxy-1-nitrobenzene

An alternative synthetic sequence for APS-2-79 hydrochloride begins with the nucleophilic aromatic substitution reaction between phenol and 4-fluoro-2-methyl-1-nitrobenzene.

Experimental Protocol:

A reaction vessel is charged with phenol (6.30 mmol), 4-fluoro-2-methyl-1-nitrobenzene (6.00 mmol), and potassium carbonate (K2CO3, 6.33 mmol) in dry dimethylformamide (DMF, 10 mL). The vessel is sealed and the reaction mixture is heated to 80°C with stirring for 10 hours. After cooling to room temperature, the reaction is worked up to isolate the desired product, 2-methyl-4-phenoxy-1-nitrobenzene.[1]

Synthesis of APS-2-79 Free Base

The core structure of APS-2-79 is assembled through a copper-catalyzed cross-coupling reaction.

Experimental Protocol:

An oven-dried vial under a nitrogen atmosphere is charged with copper(I) iodide (0.017 mmol, 10 mol%), picolinic acid (0.034 mmol, 20 mol%), and potassium phosphate (K3PO4, 0.509 mmol) in dry dimethyl sulfoxide (DMSO, 1 mL). The mixture is stirred for 20 minutes. Subsequently, the intermediate aniline "APS-2-77" (0.170 mmol) and iodobenzene (0.179 mmol) are added. The resulting mixture is heated to 90°C and stirred for 20 hours. After cooling, the mixture is filtered through neutral alumina, eluting with a 95:5 mixture of dichloromethane and methanol. The filtrate is concentrated, and the residue is purified by reverse-phase chromatography to yield APS-2-79 as a yellow solid.[1]

Note: The synthesis of the intermediate "APS-2-77" is not explicitly detailed in the available literature.

Formation of APS-2-79 Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the compound's solubility and handling properties. This is typically achieved by treating a solution of the free base with hydrochloric acid.

Physicochemical and Biological Properties

A summary of the key quantitative data for APS-2-79 is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 423.89 g/mol (HCl salt) | [2] |

| Purity | 99.26% | [2] |

| IC50 (KSR2) | 120 ± 23 nM | [2][3][4][5][6][7] |

| Chemical Formula | C23H21N3O3 (free base) | [8] |

| Exact Mass | 387.1583 (free base) | [8] |

Mechanism of Action: Targeting the Ras-MAPK Pathway

APS-2-79 exerts its biological effects by modulating the KSR-dependent Ras-MAPK signaling pathway.[1][2][9][10] Deregulation of this pathway is a hallmark of many cancers, often driven by mutations in Ras or BRAF.[1][9] KSR acts as a scaffold protein, facilitating the interaction and activation of key kinases in the cascade, including RAF, MEK, and ERK.[1][9]

APS-2-79 functions by binding directly to the ATP-binding pocket of KSR within the KSR-MEK complex.[1][9] This binding event stabilizes an inactive conformation of KSR, which in turn antagonizes the heterodimerization of KSR with RAF and prevents the subsequent phosphorylation and activation of MEK by RAF.[1][2][9][10][11] By inhibiting this critical step, APS-2-79 effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and viability in cancer cells with Ras mutations.[1]

Furthermore, it has been demonstrated that APS-2-79 can enhance the potency of MEK inhibitors, such as trametinib, particularly in Ras-mutant cancer cell lines.[1] This synergistic effect arises from the dual targeting of the pathway, with APS-2-79 preventing the upstream activation of MEK while the MEK inhibitor directly blocks any residual MEK activity.

Caption: Mechanism of action of APS-2-79 in the Ras-MAPK signaling pathway.

Experimental Workflows

Chemical Synthesis Workflow

The general workflow for the chemical synthesis of APS-2-79 hydrochloride is depicted below.

Caption: General workflow for the chemical synthesis of APS-2-79 hydrochloride.

Cell Viability Assay Protocol

To assess the biological activity of APS-2-79, cell viability assays are commonly performed.

Experimental Protocol:

Cancer cell lines (e.g., HCT-116, A549, A375, SK-MEL-239) are seeded in 96-well plates at an optimal density for linear growth over the assay duration.[3][4] The cells are treated with varying concentrations of APS-2-79 (e.g., 100-3000 nM) for 72 hours.[3][4] Cell viability is then measured using a resazurin-based assay, where the fluorescence is proportional to the number of viable cells. The percentage of cell viability is determined by normalizing the fluorescence of inhibitor-treated wells to that of DMSO-treated control wells.[3][4]

Conclusion

APS-2-79 hydrochloride is a novel and specific KSR antagonist with significant potential for the treatment of Ras-driven cancers. This guide has provided a detailed overview of its chemical synthesis, mechanism of action, and key experimental data. The provided protocols and diagrams serve as a valuable resource for researchers and drug developers working with this promising compound. Further investigation into the synthesis of key intermediates and the optimization of reaction conditions will be beneficial for the broader availability and application of APS-2-79 in cancer research.

References

- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for APS-2-79 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

APS-2-79 is a selective, cell-permeable antagonist of the Kinase Suppressor of Ras (KSR)-dependent MEK signaling pathway. It functions by stabilizing the inactive state of KSR, a critical scaffold protein in the Ras-MAPK cascade. This stabilization prevents the KSR-RAF heterodimerization and subsequent phosphorylation and activation of MEK, leading to the inhibition of downstream ERK signaling. These application notes provide detailed protocols for utilizing APS-2-79 in cell culture experiments to study the Ras-MAPK pathway and assess its therapeutic potential.

Mechanism of Action

APS-2-79 is not a direct inhibitor of MEK or RAF kinases. Instead, it acts as a molecular "glue" that locks KSR in an inactive conformation. This allosteric modulation disrupts the assembly of the active KSR-RAF-MEK complex, which is essential for efficient signal transduction from Ras to ERK. This unique mechanism of action makes APS-2-79 a valuable tool for probing the role of KSR in oncogenic Ras signaling. Deregulation of the Ras-MAPK pathway is a frequent event in various cancers, making KSR a compelling target for therapeutic intervention.[1]

Data Presentation

Biochemical Activity

| Target | Assay | IC50 |

| KSR2-MEK1 Complex | ATPbiotin binding | 120 nM[2] |

Cellular Activity

APS-2-79 has demonstrated modest activity in reducing cell viability as a single agent in RAS-mutant cancer cell lines and has shown little to no effect in RAF-mutant cells.[3] Its primary utility in cellular assays has been observed in combination with MEK inhibitors, where it can enhance their potency.

| Cell Line | Cancer Type | Mutation Status | Observed Effect of Single-Agent APS-2-79 |

| HCT-116 | Colorectal Carcinoma | KRAS Mutant | Modest reduction in cell viability[4] |

| A549 | Lung Carcinoma | KRAS Mutant | Modest reduction in cell viability[4] |

| SK-MEL-239 | Melanoma | BRAF Mutant | Little to no effect on cell viability[4] |

| A375 | Melanoma | BRAF Mutant | Little to no effect on cell viability[4] |

Experimental Protocols

1. Cell Culture and Treatment

This protocol outlines the general procedure for culturing and treating cancer cell lines with APS-2-79.

-

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

APS-2-79 (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

DMSO (vehicle control)

-

Cell culture plates (e.g., 6-well, 96-well)

-

-

Procedure:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in culture plates at a density that will allow for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of APS-2-79 in a cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

-

Remove the old medium and add the medium containing the desired concentrations of APS-2-79 or vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

2. Cell Viability Assay

This protocol describes how to assess the effect of APS-2-79 on cell proliferation and viability using a resazurin-based assay.

-

Materials:

-

Treated cells in 96-well plates

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

-

-

Procedure:

-

Following the treatment period with APS-2-79, add resazurin solution to each well, typically at 10% of the total volume.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

3. Western Blotting for Phospho-MEK and Phospho-ERK

This protocol details the detection of changes in the phosphorylation status of MEK and ERK, key downstream effectors in the Ras-MAPK pathway, following treatment with APS-2-79.

-

Materials:

-

Treated cells in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MEK1/2 (Ser217/221)

-

Rabbit anti-MEK1/2

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

To probe for total protein or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Mandatory Visualizations

Caption: APS-2-79 inhibits the Ras-MAPK pathway by stabilizing inactive KSR.

References

Application Notes and Protocols: Preparation of APS-2-79 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution of APS-2-79 in dimethyl sulfoxide (DMSO). APS-2-79 is a potent and selective KSR-dependent MEK antagonist that plays a crucial role in modulating the Ras-MAPK signaling pathway.[1][2][3][4]

Compound Information

APS-2-79 is a small molecule that stabilizes the inactive state of Kinase Suppressor of Ras (KSR), thereby antagonizing oncogenic Ras signaling.[1][5][6] It functions by inhibiting the phosphorylation of MEK by RAF in a KSR-dependent manner.[3][4] The compound is available as a free base or as a hydrochloride salt, each with a different molecular weight, which is a critical consideration for accurate stock solution preparation.[7][8]

Quantitative Data Summary

| Property | Value (APS-2-79 Free Base) | Value (APS-2-79 HCl) | Reference |

| Molecular Formula | C₂₃H₂₁N₃O₃ | C₂₃H₂₂ClN₃O₃ | [1][7][8] |

| Molecular Weight | 387.43 g/mol | 423.89 g/mol | [1][3][8] |

| CAS Number | 2002381-25-9 | 2002381-31-7 | [1][7][3][8] |

| Appearance | Solid powder | Solid powder | [7][8] |

| Solubility in DMSO | ≥ 20 mg/mL (51.62 mM) | 97 mg/mL (228.83 mM) | [1][3] |

| Storage of Powder | -20°C for up to 3 years | -20°C for up to 3 years | [1][3] |

| Storage of Stock Solution | -80°C for up to 2 years, -20°C for up to 1 year | Aliquot and store at -20°C | [1][3] |

Experimental Protocol: Preparation of a 10 mM APS-2-79 Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of APS-2-79 (free base) in DMSO. A similar procedure can be followed for the HCl salt, adjusting for the different molecular weight.

Materials:

-

APS-2-79 (free base) powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparations: Before opening, allow the vial of APS-2-79 powder to equilibrate to room temperature to prevent condensation of moisture. Ensure that fresh, anhydrous DMSO is used, as hygroscopic DMSO can significantly impact solubility.[1][3]

-

Weighing the Compound: Carefully weigh out the desired amount of APS-2-79 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.874 mg of APS-2-79 (free base).

-

Dissolution: Add the weighed APS-2-79 powder to a sterile microcentrifuge tube or amber glass vial. Using a calibrated pipette, add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Application in Cell-Based Assays

The prepared APS-2-79 DMSO stock solution can be used in various cell-based assays to study its effect on the Ras-MAPK pathway. For instance, in cell viability assays, cancer cell lines can be treated with APS-2-79 at concentrations ranging from 100 nM to 3,000 nM for 72 hours.[1][2] It has been shown that a concentration of 5 µM APS-2-79 can suppress KSR-stimulated MEK and ERK phosphorylation.[1][2] When preparing working solutions for cell culture, the DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medkoo.com [medkoo.com]

Application Notes and Protocols: APS-2-79 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of APS-2-79 in various in vitro assays. APS-2-79 is a potent and specific KSR-dependent MEK antagonist that functions by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein in the Ras-MAPK signaling pathway.[1][2] By binding to KSR, APS-2-79 antagonizes RAF heterodimerization and the subsequent phosphorylation and activation of MEK.[1][2][3]

Mechanism of Action

APS-2-79 is not a direct inhibitor of MEK but rather modulates its activity through KSR. It has been shown to inhibit the binding of ATPbiotin to the KSR2-MEK1 complex with an IC50 of 120 nM.[4] This allosteric inhibition ultimately leads to the suppression of downstream signaling through the MAPK pathway, including the phosphorylation of ERK.[3][5] Notably, APS-2-79 has demonstrated synergistic effects when used in combination with other MEK inhibitors, such as trametinib, particularly in Ras-mutant cancer cell lines.[1]

Recommended Concentrations for In Vitro Assays

The optimal concentration of APS-2-79 will vary depending on the cell type, assay duration, and specific research question. Based on published studies, the following concentrations are recommended as starting points for various in vitro applications.

| Assay Type | Cell Lines | Concentration Range | Incubation Time | Notes |

| Cell Viability Assays | A549, HCT-116, A375, SK-MEL-239, COLO-205, LOVO, SK-MEL-2, CALU-6, MEWO, SW620, SW1417 | 100 nM - 3,000 nM | 72 hours | Optimal seeding density should be determined for linear growth over the assay period.[4][6] |

| H2087, HEPG2 | 100 nM - 3,000 nM | 72 hours | Higher seeding density may be required for these cell lines.[4][6] | |

| Phosphorylation Assays (MEK/ERK) | 293H | 5 µM | Not specified | Effective in suppressing KSR-stimulated MEK and ERK phosphorylation.[3][5][6] |

| Synergy Studies (with MEK inhibitors) | HCT-116, A549 (K-Ras mutant) | 250 nM - 1 µM | 48 hours | Enhances the efficacy of MEK inhibitors like trametinib.[1] |

| A375, SK-MEL-239 (BRAF mutant) | 1 µM | 48 hours | Used to assess synergy with MEK inhibitors.[1] | |

| RAF-Mediated MEK Phosphorylation Inhibition | Not specified | 1 µM | Not specified | Hinders RAF-mediated MEK phosphorylation in a KSR-dependent manner.[3] |

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of APS-2-79 on the viability of cancer cell lines.

Materials:

-

APS-2-79 (stock solution in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Resazurin-based viability reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Incubation:

-

Viability Measurement:

-

Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

Western Blot for MEK/ERK Phosphorylation

This protocol allows for the assessment of APS-2-79's effect on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

APS-2-79 (stock solution in DMSO)

-

293H cells (or other suitable cell line)

-

Complete cell culture medium

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-